Home > Products > Screening Compounds P140586 > 6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide
6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide -

6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide

Catalog Number: EVT-5565459
CAS Number:
Molecular Formula: C18H15N3O3
Molecular Weight: 321.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-(3-Chloro-2-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide []

  • Relevance: This compound shares the core 6-oxo-1,6-dihydropyridine-3-carboxamide structure with the target compound, "6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide". The difference lies in the substituent attached to the carboxamide nitrogen. While the target compound has a (2-phenoxypyridin-3-yl)methyl group, this related compound has a simpler 3-chloro-2-methylphenyl group. []

2. 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305) []

  • Compound Description: AZD5305 is identified as a potent and selective PARP1 inhibitor with excellent in vivo efficacy in a BRCA mutant cancer model. It exhibits high selectivity for PARP1 over other PARP family members, along with favorable pharmacological properties. []
  • Relevance: This compound, while structurally distinct from "6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide" at first glance, shares a key structural feature: the presence of a carboxamide group linked to a heterocyclic ring system. The exploration of various substituents on the carboxamide nitrogen, as seen in AZD5305, provides insights into potential modifications and their influence on biological activity. []

3. (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205) []

  • Compound Description: CPI-1205 acts as a potent and selective inhibitor of the histone methyltransferase EZH2. This compound exhibits robust antitumor activity, particularly in B-cell lymphoma models. []
  • Relevance: CPI-1205 exhibits structural similarity to "6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide" in its use of a dihydropyridine ring system substituted with a carboxamide group. The variation in substituents at different positions of the dihydropyridine ring and the carboxamide nitrogen allows for exploring structure-activity relationships within this class of compounds. []

4. 6-Methyl-5-(1-methyl-1H-pyrazol-5-yl)-N-{[5-(methylsulfonyl)pyridin-2-yl]methyl}-2-oxo-1-[3-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide p-toluene sulfonate (AZD-9668) []

  • Compound Description: This compound, developed by AstraZeneca, is a potent neutrophil elastase inhibitor. The research focuses on its crystalline form (Form A) as a tosylate salt, which exhibits improved physical properties compared to the free base. []
  • Relevance: AZD-9668, like "6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide", incorporates a carboxamide linked to a substituted dihydropyridine core. This underscores the significance of the dihydropyridine-carboxamide scaffold in medicinal chemistry and suggests that modifications to this core structure can lead to compounds with diverse biological activities. []

5. N-(7-{[2-(Dimethylamino)ethyl]amino}-1-methyl-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-3,4,5-trimethoxybenzamide []

  • Compound Description: This compound belongs to the 1,6-naphthyridin-2(1H)-one class and has been investigated for its potential antiproliferative activity against breast cancer cell lines. []
  • Relevance: While not directly containing the same core structure as "6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide", this compound shares the presence of a carboxamide group attached to a bicyclic heterocycle. The variation in the heterocyclic scaffold, from dihydropyridine to 1,6-naphthyridin-2(1H)-one, allows for the exploration of broader structural diversity while maintaining the carboxamide functionality, which may be essential for its biological activity. []

6. (R)-5-bromo-N-(1-ethyl-3-methylhexahydro-1,3-diazin-5-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide [] & 7. (R)-5-bromo-N-(1-ethyl-5-methyloctahydro-1,5-diazocin-3-yl)-2-methoxy-6-methylaminopyridine-3-carboxamide []

  • Compound Description: These compounds are structurally related analogues designed to explore the structure-activity relationship of a dopamine D2 and serotonin 5-HT3 receptor antagonist. Both compounds exhibited significantly lower binding affinity for dopamine D2 receptors compared to the parent compound. []
  • Relevance: Both compounds share a common structural motif with "6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide" in the form of a carboxamide group linked to a substituted pyridine ring. This highlights the significance of the pyridine-carboxamide framework in medicinal chemistry, particularly for targeting dopamine and serotonin receptors. The variation in the substituents and the size of the cyclic amine attached to the carboxamide in these related compounds provides insights into the structural requirements for receptor binding and activity. []

Properties

Product Name

6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide

IUPAC Name

6-oxo-N-[(2-phenoxypyridin-3-yl)methyl]-1H-pyridine-3-carboxamide

Molecular Formula

C18H15N3O3

Molecular Weight

321.3 g/mol

InChI

InChI=1S/C18H15N3O3/c22-16-9-8-13(11-20-16)17(23)21-12-14-5-4-10-19-18(14)24-15-6-2-1-3-7-15/h1-11H,12H2,(H,20,22)(H,21,23)

InChI Key

XGGMXICUABZZMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CNC(=O)C=C3

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=CC=N2)CNC(=O)C3=CNC(=O)C=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.